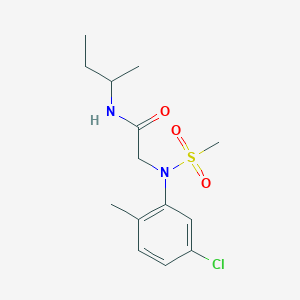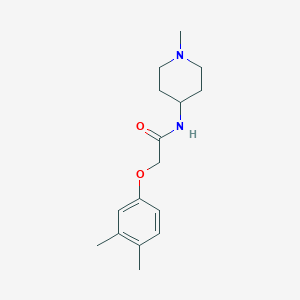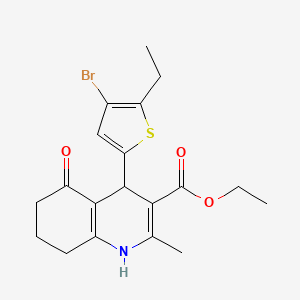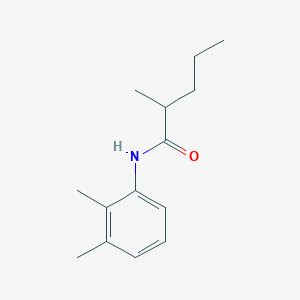
N~1~-(sec-butyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(sec-butyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BAY 41-2272, is a nitrogen oxide (NO) independent soluble guanylate cyclase (sGC) activator. It is a promising drug candidate for the treatment of various cardiovascular and pulmonary diseases.
Wirkmechanismus
BAY 41-2272 activates sGC, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to the relaxation of smooth muscle cells and vasodilation, which reduces vascular resistance and improves blood flow. BAY 41-2272 acts independently of N~1~-(sec-butyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, which is the most common activator of sGC.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have several biochemical and physiological effects. It increases cGMP levels, activates protein kinase G (PKG), and inhibits rho kinase (ROCK). It also reduces oxidative stress and inflammation. These effects contribute to the drug's vasodilatory and cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
BAY 41-2272 has several advantages for lab experiments. It is a potent and selective sGC activator, which makes it a valuable tool for studying the N~1~-(sec-butyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide-sGC-cGMP pathway. It also has a long half-life, which allows for sustained activation of sGC. However, BAY 41-2272 has some limitations. It is not suitable for in vivo studies because it is poorly soluble and has low bioavailability. It also has potential off-target effects, which may complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the research and development of BAY 41-2272. One direction is to improve its solubility and bioavailability to make it suitable for in vivo studies. Another direction is to investigate its potential therapeutic effects in other diseases, such as diabetes and cancer. Finally, further studies are needed to elucidate its mechanism of action and potential off-target effects.
Synthesemethoden
BAY 41-2272 can be synthesized by reacting 4-chloro-3-nitrobenzoic acid with sec-butylamine to obtain N~1~-(sec-butyl)-4-chloro-3-nitrobenzamide. This intermediate is then reduced with borane-methyl sulfide complex to obtain N~1~-(sec-butyl)-4-chloro-3-aminobenzamide. Finally, this compound is reacted with 5-chloro-2-methylphenyl isocyanate and methylsulfonyl chloride to obtain BAY 41-2272.
Wissenschaftliche Forschungsanwendungen
BAY 41-2272 has been extensively studied for its potential therapeutic effects in various cardiovascular and pulmonary diseases. It has been shown to improve pulmonary hypertension, reduce vascular resistance, and increase cardiac output. It also has potential applications in the treatment of erectile dysfunction, sickle cell disease, and stroke.
Eigenschaften
IUPAC Name |
N-butan-2-yl-2-(5-chloro-2-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S/c1-5-11(3)16-14(18)9-17(21(4,19)20)13-8-12(15)7-6-10(13)2/h6-8,11H,5,9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKMLCVYBHCCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=C(C=CC(=C1)Cl)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1-cyclohexen-1-ylacetyl)-3-(3-fluorophenyl)-1-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5065161.png)
![1-(3-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5065164.png)
![methyl 6-ethyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5065183.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5065184.png)

![3,4-dichloro-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide](/img/structure/B5065204.png)
![1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol](/img/structure/B5065208.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B5065218.png)
![ethyl 1-[(benzylamino)carbonyl]-4-(4-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B5065234.png)
![2-oxo-2-phenylethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B5065252.png)


![2,4-dichlorophenyl (3-{[(2,4-dichlorophenoxy)acetyl]amino}propoxy)acetate](/img/structure/B5065266.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5065273.png)